molecular formula C10H21NO2 B13166419 3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol

3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol

Cat. No.: B13166419
M. Wt: 187.28 g/mol
InChI Key: LJZSGGLYCWHDQS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with a unique structure that includes an oxolane ring substituted with aminoethyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol typically involves the reaction of 2,2,5,5-tetramethyloxolane-3-one with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also influence signaling pathways and cellular processes through its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares the aminoethyl group but differs in the ring structure.

    Serotonin: Similar in having an aminoethyl group but has a different functional group arrangement.

    Melatonin: Contains an indole ring and an aminoethyl group, differing in overall structure.

Uniqueness

3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol is unique due to its oxolane ring structure combined with the aminoethyl and tetramethyl substitutions. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-8(2)7-10(12,5-6-11)9(3,4)13-8/h12H,5-7,11H2,1-4H3

InChI Key

LJZSGGLYCWHDQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)(CCN)O)C

Origin of Product

United States

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